4-Methyl-piperazine-1-carbonitrile

Lipophilicity Drug Design ADME

4-Methyl-piperazine-1-carbonitrile (CAS 50451-22-4) is a heterocyclic organic compound with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. It features a piperazine ring substituted with a methyl group at one nitrogen and a carbonitrile (cyano) functional group at the other, rendering it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic compounds.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 50451-22-4
Cat. No. B1624847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-piperazine-1-carbonitrile
CAS50451-22-4
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C#N
InChIInChI=1S/C6H11N3/c1-8-2-4-9(6-7)5-3-8/h2-5H2,1H3
InChIKeyVMGJEMZVRQAYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-piperazine-1-carbonitrile (CAS 50451-22-4): A Structurally Defined Piperazine Building Block for Medicinal Chemistry and Chemical Synthesis


4-Methyl-piperazine-1-carbonitrile (CAS 50451-22-4) is a heterocyclic organic compound with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol [1]. It features a piperazine ring substituted with a methyl group at one nitrogen and a carbonitrile (cyano) functional group at the other, rendering it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic compounds . The compound is characterized by a computed LogP of -0.28512, a topological polar surface area (TPSA) of 30.27 Ų, and zero hydrogen bond donors, which are key physicochemical parameters influencing its behavior in synthetic and biological contexts . It is commercially available at research-grade purities (e.g., 95-98%) from major chemical suppliers .

Why Piperazine Derivatives Like 4-Methyl-piperazine-1-carbonitrile Cannot Be Arbitrarily Substituted: Key Structural and Physicochemical Differentiation


The piperazine scaffold is a privileged structure in medicinal chemistry, yet subtle modifications to its substituents can drastically alter a compound's physicochemical properties, synthetic utility, and biological activity. Simple N-methyl piperazine (1-methylpiperazine, CAS 109-01-3) lacks the carbonitrile group, which not only affects its reactivity as a nucleophile but also eliminates the possibility of downstream transformations involving the cyano moiety [1]. Conversely, unsubstituted piperazine-1-carbonitrile (CAS 34065-01-5) lacks the N-methyl group, which influences lipophilicity (LogP) and hydrogen bonding capacity, thereby impacting membrane permeability and target engagement in biological systems . 4-Methyl-piperazine-1-carbonitrile occupies a specific design space where both the methyl and carbonitrile groups are present, enabling a unique balance of properties and reactivity. The following quantitative evidence demonstrates exactly where this compound differentiates itself from its closest structural analogs, providing a scientific basis for procurement decisions.

Quantitative Differentiation Evidence for 4-Methyl-piperazine-1-carbonitrile: Comparative Data Against Structural Analogs


Comparative Physicochemical Properties: LogP (Lipophilicity) of 4-Methyl-piperazine-1-carbonitrile vs. 1-Methylpiperazine

The computed LogP value for 4-Methyl-piperazine-1-carbonitrile is -0.28512 . This indicates marginally higher lipophilicity compared to 1-methylpiperazine, which has a computed XLogP3-AA value of -0.4 [1]. While both compounds are relatively hydrophilic, this small difference in LogP can influence membrane permeability and compound partitioning in biological assays.

Lipophilicity Drug Design ADME

Hydrogen Bond Donor Count: 4-Methyl-piperazine-1-carbonitrile vs. 1-Methylpiperazine

4-Methyl-piperazine-1-carbonitrile possesses zero (0) hydrogen bond donors, as both nitrogen atoms are fully substituted (one with a methyl group, the other with a cyano group) . In contrast, 1-methylpiperazine contains one (1) hydrogen bond donor due to the presence of a secondary amine (NH) in the ring [1]. This fundamental difference impacts the compound's ability to act as a hydrogen bond donor in intermolecular interactions.

Hydrogen Bonding Drug-Receptor Interactions Solubility

Synthetic Yield in Cyanation: 4-Methyl-piperazine-1-carbonitrile vs. 1-Methylpiperazine

The synthesis of 4-Methyl-piperazine-1-carbonitrile via the reaction of 4-methylpiperazine (1-methylpiperazine) with cyanogen bromide under standard conditions proceeds with a reported yield of 88.5% . This high yield demonstrates the efficient conversion of the parent amine to the target nitrile.

Chemical Synthesis Reaction Yield Process Chemistry

Biological Activity: Potent PKCθ Inhibition by a Derivative Containing the 4-Methylpiperazine Motif

A derivative of 4-Methyl-piperazine-1-carbonitrile, specifically analog 8, which incorporates a 3-pyridinecarbonitrile core with an (E)-2-{6-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl}vinyl group, exhibited an IC₅₀ value of 1.1 nM against PKCθ [1]. This compound also potently blocked the production of IL-2 in stimulated murine T cells (IC₅₀ = 34 nM) and human whole blood (IC₅₀ = 500 nM). While this is not a direct measurement of 4-Methyl-piperazine-1-carbonitrile itself, it demonstrates the value of this building block in generating highly potent and biologically relevant molecules.

Kinase Inhibition Immunology Inflammation

Procurement-Driven Application Scenarios for 4-Methyl-piperazine-1-carbonitrile (CAS 50451-22-4)


Medicinal Chemistry: Synthesis of Kinase Inhibitors Targeting PKCθ and CDK8/19

4-Methyl-piperazine-1-carbonitrile serves as a key synthetic intermediate for generating potent kinase inhibitors. As demonstrated by analog 8, which incorporates a 4-methylpiperazine motif, the resulting compounds can achieve low nanomolar IC₅₀ values (1.1 nM) against PKCθ and effectively inhibit IL-2 production in cellular and whole blood assays [1]. Additionally, this building block is integral to the synthesis of CDK8/19 inhibitors such as Senexin B, where the 4-methylpiperazine-1-carbonyl group is a critical structural component [2]. Its unique combination of a methyl group for lipophilicity tuning and a carbonitrile group for further derivatization makes it a strategic choice for medicinal chemists developing novel anti-inflammatory or anti-cancer agents.

Chemical Synthesis: Reliable and High-Yielding Intermediate for Complex Molecule Construction

The synthesis of 4-Methyl-piperazine-1-carbonitrile from 1-methylpiperazine is a well-established and high-yielding (88.5%) process . This efficiency ensures that the compound can be reliably produced on scale, making it a cost-effective building block for larger synthetic campaigns. Its defined structure and high purity (available at ≥95% from multiple vendors ) guarantee consistent performance in subsequent reactions, such as N-alkylation, acylation, or further functionalization of the nitrile group. This is particularly valuable in process chemistry and for the generation of focused chemical libraries.

Physicochemical Property Optimization in Lead Compound Design

When optimizing a lead series, medicinal chemists frequently need to modulate lipophilicity and hydrogen bonding capacity. 4-Methyl-piperazine-1-carbonitrile offers a specific physicochemical profile (LogP = -0.28512, HBD = 0) that differentiates it from common alternatives like 1-methylpiperazine (LogP = -0.4, HBD = 1) [3]. By incorporating this building block, researchers can potentially improve membrane permeability (due to lower polarity and lack of HBD) while maintaining a manageable level of hydrophilicity for aqueous solubility. This precise control over molecular properties is essential for meeting ADME (Absorption, Distribution, Metabolism, and Excretion) criteria in drug development programs.

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